

But-3-ynal chemical properties and structure

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But-3-ynal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **But-3-ynal**. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.

Chemical Structure and Identification

But-3-ynal, a bifunctional organic molecule, is characterized by the presence of both a terminal alkyne and an aldehyde functional group. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

The structure of **But-3-ynal** is as follows:

Caption: Chemical structure of **But-3-ynal**.

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	but-3-ynal
CAS Number	52844-23-2
Molecular Formula	C4H4O
Molecular Weight	68.07 g/mol [1]
Canonical SMILES	C#CCC=O[1]
InChI	InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2[1]
InChlKey	OGQNOIVDVXRWRE-UHFFFAOYSA-N[1]

Physicochemical Properties

But-3-ynal is a solid at room temperature and is characterized by the following physical properties.

Table 2: Physicochemical Data for But-3-ynal

Property	Value
Melting Point	-26 °C (estimated)
Boiling Point	81.6 °C at 760 mmHg[2]
Density	0.899 g/cm ³ [2]
Refractive Index	1.406[2]
Vapor Pressure	81.2 mmHg at 25 °C[2]
Solubility	Practically insoluble in water.[1]

Reactivity and Chemical Properties

The chemical behavior of **But-3-ynal** is dictated by the interplay of its aldehyde and terminal alkyne functionalities, exhibiting both electrophilic and nucleophilic characteristics.[3]



- Electrophilicity: The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack.[3]
- Nucleophilicity: The terminal alkyne proton is acidic and can be removed by a strong base to generate a nucleophilic acetylide anion.[3] The oxygen atom of the carbonyl group also possesses nucleophilic character.[3] The α-hydrogens adjacent to the carbonyl group are acidic and can be abstracted to form an enolate intermediate.[3]

This dual reactivity makes **But-3-ynal** a versatile building block for the synthesis of more complex molecules.[3] Key reactions include:

- Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition reactions.
 [1]
- Hydrogenation: The alkyne and aldehyde moieties can be selectively or fully hydrogenated under catalytic conditions.[1]
- Condensation Reactions: But-3-ynal can participate in aldol and other condensation reactions to form new carbon-carbon bonds.[1]

Spectroscopic Characterization

The structure of **But-3-ynal** can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of **But-3-ynal** displays characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorptions for But-3-ynal



Functional Group	Wavenumber (cm ⁻¹)	Description
Terminal Alkyne C-H Stretch	3200-3300	Sharp, characteristic peak.[1]
C≡C Triple Bond Stretch	2100-2200	Medium intensity absorption. [1]
C=O Carbonyl Stretch	~1720-1740	Strong absorption typical for aliphatic aldehydes.[4]
Aldehyde C-H Stretch	~2720	Often appears as a shoulder to the right of alkyl C-H stretches. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum for **But-3-ynal** is not readily available in the literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for But-3-ynal

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Multiplicity
H-C≡	~2.0-3.0	-	t
≡C-H	-	~68-75	d
-CH ₂ -	~2.5-2.8	~40-50	dt
-CHO	~9.6-9.8	~190-200	t

The predicted values are based on typical chemical shifts for terminal alkynes and aliphatic aldehydes.

Mass Spectrometry (MS)

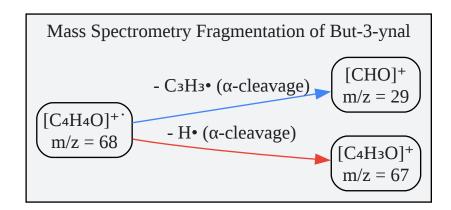
The mass spectrum of **But-3-ynal** is expected to show a molecular ion peak (M⁺) at m/z = 68. The fragmentation pattern of aldehydes is typically characterized by α -cleavage and McLafferty



rearrangement.[5][6]

Key Fragmentation Pathways:

- α-Cleavage: Loss of a hydrogen radical to give a [M-1]⁺ peak at m/z = 67, or loss of the propargyl radical to give a [CHO]⁺ peak at m/z = 29.[7][8]
- β-Cleavage: Fragmentation of the alkyl chain can also occur.
- McLafferty Rearrangement: While less likely due to the lack of a γ-hydrogen on a saturated carbon chain, if any rearrangement occurs, it would lead to characteristic fragment ions.



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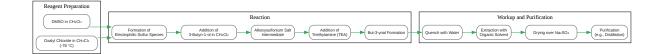
Caption: Predicted major fragmentation pathways of **But-3-ynal**.

Experimental Protocols Synthesis of But-3-ynal

A common synthetic route to **But-3-ynal** involves the oxidation of the corresponding primary alcohol, 3-butyn-1-ol. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the alkyne. The Swern oxidation is a suitable method for this transformation.

Experimental Workflow: Swern Oxidation of 3-Butyn-1-ol





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Caption: Workflow for the synthesis of **But-3-ynal** via Swern oxidation.

Detailed Methodology:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of oxalyl chloride in anhydrous dichloromethane (CH₂Cl₂). The flask is cooled to -78 °C using a dry ice/acetone bath.
- Activation of DMSO: A solution of dimethyl sulfoxide (DMSO) in anhydrous CH₂Cl₂ is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period to allow for the formation of the electrophilic sulfur species.
- Addition of Alcohol: A solution of 3-butyn-1-ol in anhydrous CH₂Cl₂ is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
- Formation of Aldehyde: After stirring for a specified time, triethylamine (TEA) is added dropwise. The reaction mixture is allowed to warm to room temperature.
- Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude But-3-ynal is purified by distillation.



Biological Relevance

But-3-ynal has been identified as a metabolite in mice, suggesting its involvement in biological pathways.[1][9] However, specific signaling pathways in which **But-3-ynal** participates have not been extensively elucidated. Its high reactivity, particularly the electrophilic nature of the aldehyde group, suggests potential interactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] Recent research has highlighted the use of alkynyl aldehydes as thiol-specific reagents for the functionalization of peptides and proteins, indicating the potential for **But-3-ynal** and its derivatives in bioconjugation and chemical biology applications.[10][11]

Safety and Handling

Detailed safety information for **But-3-ynal** is not extensively documented. However, based on its structure as a reactive aldehyde, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves and safety glasses. Aldehydes can be irritants and sensitizers. For related compounds like 3-butyn-2-ol, the safety data indicates that it is a highly flammable liquid and vapor, and can be fatal if swallowed, in contact with skin, or if inhaled.[12] It is also known to cause skin and eye irritation.[12] Therefore, similar precautions should be exercised when handling **But-3-ynal**.

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